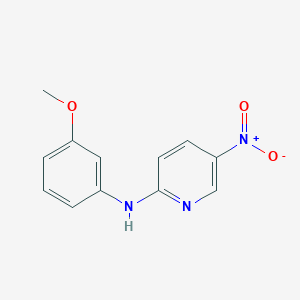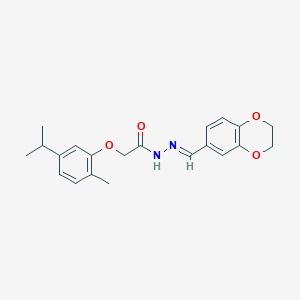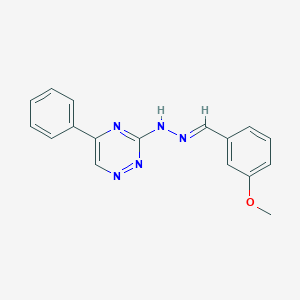![molecular formula C17H10F3IN2O3 B400228 N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE](/img/structure/B400228.png)
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE is a complex organic compound that belongs to the class of phthalimides These compounds are characterized by the presence of a 1,3-dioxoisoindoline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE typically involves the reaction of phthalimide derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of phthalimide with glycine derivatives in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in a variety of substituted products depending on the nucleophiles used.
Applications De Recherche Scientifique
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE has several scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phthalimide: A simpler analog with similar structural features but lacking the trifluoro and iodophenyl groups.
N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]acetamide: Similar structure but without the trifluoro and iodophenyl modifications.
Uniqueness
N-[(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]-2,2,2-TRIFLUORO-N-(4-IODOPHENYL)ACETAMIDE is unique due to the presence of trifluoro and iodophenyl groups, which impart distinct chemical and biological properties. These modifications can enhance the compound’s reactivity, stability, and potential biological activities compared to its simpler analogs .
Propriétés
Formule moléculaire |
C17H10F3IN2O3 |
|---|---|
Poids moléculaire |
474.17g/mol |
Nom IUPAC |
N-[(1,3-dioxoisoindol-2-yl)methyl]-2,2,2-trifluoro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C17H10F3IN2O3/c18-17(19,20)16(26)22(11-7-5-10(21)6-8-11)9-23-14(24)12-3-1-2-4-13(12)15(23)25/h1-8H,9H2 |
Clé InChI |
LAWPARGTIQMTBL-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)I)C(=O)C(F)(F)F |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN(C3=CC=C(C=C3)I)C(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,2,2-trifluoro-N-[4-(pyridin-4-ylmethyl)phenyl]acetamide](/img/structure/B400148.png)
![3-allyl-3'-ethyl-5-(3-ethyl-1,3-benzothiazol-2(3H)-ylidene)-2'-thioxo-2,5'-bis[1,3-thiazolidin-4-one]](/img/structure/B400150.png)
![N-[4-(morpholin-4-yl)phenyl]-3-nitrobenzamide](/img/structure/B400151.png)
![4-imino-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-amine](/img/structure/B400154.png)

![(1E)-1-[(ANTHRACEN-9-YL)METHYLIDENE]-2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZINE](/img/structure/B400157.png)
![N,N-DIETHYL-4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]ANILINE](/img/structure/B400159.png)

![3,5-dibromo-2-methoxybenzaldehyde 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B400161.png)
![4-[(E)-(2-{5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YL}HYDRAZIN-1-YLIDENE)METHYL]PHENYL 4-BROMOBENZOATE](/img/structure/B400162.png)
![4-{2-[(4-Tert-butylphenoxy)acetyl]carbohydrazonoyl}phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B400169.png)
![N-{3-[(6-bromo-2-hydroxy-3-methoxybenzylidene)amino]phenyl}benzamide](/img/structure/B400170.png)
